Product packaging for CPG2 Inhibitor(Cat. No.:)

CPG2 Inhibitor

Cat. No.: B8082168
M. Wt: 313.33 g/mol
InChI Key: OBCGYIKABKFIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Carboxypeptidase G2 (CPG2) as a Metalloenzyme

Carboxypeptidase G2 is a dimeric zinc-dependent exopeptidase originally isolated from Pseudomonas sp. strain RS-16. nih.govaacrjournals.org It functions as a metalloenzyme, utilizing two zinc ions within its active site to catalyze the hydrolysis of peptide bonds. nih.gov Specifically, CPG2 cleaves the C-terminal glutamate (B1630785) moiety from folic acid and its analogues, such as methotrexate (B535133) (MTX). nih.govresearchgate.nettaylorandfrancis.comnih.gov This catalytic activity is central to both its therapeutic applications and the rationale for developing specific inhibitors. The enzyme's catalytic domain contains residues crucial for its activity, including five zinc-coordinating residues. nih.gov

Rationale for Carboxypeptidase G2 Inhibitor Development in Enzyme-Prodrug Systems

Enzyme-prodrug systems, such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT), aim to selectively activate a non-toxic prodrug into a cytotoxic drug at a target site, typically a tumor. researchgate.nettaylorandfrancis.comjci.org CPG2 is a key enzyme in several such systems due to its ability to activate various prodrugs by cleaving a glutamic acid residue. researchgate.netebrary.netmdpi.com However, the presence of active CPG2 in systemic circulation can lead to premature prodrug activation and off-target toxicity, highlighting the critical need for strategies to control its activity. researchgate.netnih.govnih.govnih.gov

In therapeutic applications where CPG2 is administered systemically, such as in ADEPT, it is crucial to minimize its activity in healthy tissues and the general circulation before the prodrug is administered. researchgate.netnih.gov Uncontrolled systemic CPG2 activity can lead to the premature conversion of the prodrug into its active, toxic form throughout the body, resulting in significant side effects and reduced therapeutic index. researchgate.netnih.govnih.gov Inhibiting systemic CPG2 effectively ensures that the prodrug remains inactive until it reaches the target site where the enzyme is localized.

CPG2 inhibitors contribute to enhancing therapeutic specificity by allowing for the controlled activation of the prodrug. In ADEPT, for instance, a CPG2 enzyme is conjugated to a tumor-targeting antibody. nih.govtaylorandfrancis.commdpi.com After the conjugate has accumulated at the tumor site and cleared from the circulation, a CPG2 inhibitor can be administered to neutralize any remaining enzyme in the bloodstream. researchgate.netnih.gov This is followed by the administration of the prodrug, which is then selectively activated by the CPG2 localized at the tumor, thereby concentrating the cytotoxic effect at the disease site and sparing healthy tissues. taylorandfrancis.comebrary.netnih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO6S B8082168 CPG2 Inhibitor

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGYIKABKFIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Mechanistic Basis of Carboxypeptidase G2 Activity and Inhibition

Enzymatic Mechanism of Carboxypeptidase G2

CPG2 catalyzes the hydrolytic cleavage of the C-terminal glutamate (B1630785) residue from a variety of N-acylated substrates. uniprot.orgebi.ac.uk This includes peptidyl, aminoacyl, benzoyl, benzyloxycarbonyl, folyl, and pteroyl groups. uniprot.org The mechanism involves the interaction of the substrate with the enzyme's active site, which contains a crucial bimetallic zinc center. nih.govmarquette.eduebi.ac.ukoup.com

Active Site Characterization and Identification of Catalytic Residues

The active site of CPG2 is located within a larger catalytic domain of each subunit. nih.govoup.com Structural studies have revealed that the active site contains two zinc ions in a co-catalytic arrangement. nih.govmarquette.eduebi.ac.ukoup.com These zinc ions are approximately 3.3 Å apart and are bridged by two shared ligands, typically an aspartic acid residue and a hydroxyl ion or water molecule. nih.govmarquette.edu

Key amino acid residues involved in coordinating the zinc ions in Pseudomonas sp. strain RS-16 CPG2 include Glu176 and His385 for one zinc ion (Zn1), and Glu200 and His112 for the second zinc ion (Zn2). marquette.edu Additionally, Asp141 is also listed as a binding site for both Zn1 and Zn2. uniprot.orgebi.ac.uk

Beyond metal coordination, other residues play critical roles in catalysis and substrate recognition. Glu175 is located near the co-catalytic zinc site and is thought to function as a general acid/base, potentially assisting in the activation of the water molecule for nucleophilic attack on the substrate's carbonyl carbon. marquette.eduebi.ac.uk Arg324 is another residue situated near the active site and is believed to be involved in substrate recognition. marquette.eduresearchgate.net Mutation studies have indicated the importance of Arg324 in activity towards substrates like methotrexate (B535133). marquette.edu Residues outside the immediate catalytic region, such as Lys208, Ser210, and Thr357, have also been identified as crucial for enzyme activity through mutational analysis. researchgate.netnih.gov

Role of Metal Ions in CPG2 Catalysis

CPG2 is a zinc-dependent metalloenzyme, requiring two equivalents of Zn(II) ions for full catalytic activity. uniprot.orgmarquette.edunih.gov The two zinc ions in the active site form a (μ-aquo)(μ-carboxylato)dizinc(II) core. marquette.edu The metal ions are essential for promoting substrate binding and facilitating the hydrolytic reaction. soton.ac.uk

In the proposed catalytic mechanism, the bridging water/hydroxide molecule, activated by the zinc ions and potentially Glu175, acts as the nucleophile, attacking the scissile amide bond of the substrate. marquette.eduebi.ac.uk One zinc ion (Zn1) is thought to coordinate the nucleophilic water/hydroxide and the carbonyl oxygen of the substrate, while the other zinc ion (Zn2) may help position the substrate correctly in the active site, potentially interacting with the C-terminal carboxylate of the substrate. marquette.edu The precise roles of the individual zinc ions can differ, but both are necessary for optimal activity. marquette.edu

Studies have shown that divalent metal ions, particularly those from the first-row transition series like Zn²⁺, Cu²⁺, Co²⁺, Mn²⁺, and Ni²⁺, can promote the binding of CPG2 to certain affinity matrices, further highlighting the importance of metal ions in the enzyme's interactions. soton.ac.uk

Substrate Recognition and Specificity

CPG2 exhibits broad specificity, catalyzing the cleavage of the C-terminal glutamate from a wide range of N-acylated moieties. uniprot.org This includes naturally occurring folates and synthetic analogs like methotrexate. mdpi.compatsnap.comnih.gov General features important for substrate interaction appear to include a free α-carboxylate moiety on the L-glutamate residue and a benzene (B151609) ring positioned near the carbonyl carbon of the amide bond to be cleaved. marquette.edu

The enzyme's active site contains pockets and residues that accommodate different parts of the substrate. For instance, when methotrexate binds to CPG2, the pteridine (B1203161) moiety is thought to fit into a pocket (S1) near the active site, interacting with residues such as Ser210, Thr213, Phe327, Thr361, Ala363, Ile374, and Glu375. researchgate.net The glutamate side-chain of methotrexate appears to be stabilized by a hydrogen bond with Arg324. researchgate.net

Mutational studies have provided insights into residues affecting substrate specificity. For example, mutations in residues like Ile174, Tyr280, and Phe201 in a related enzyme have been shown to affect substrate specificity, suggesting that residues around the benzene ring moiety of the substrate are less conserved among related enzymes and thus contribute to specificity differences. iucr.org

Carboxypeptidase G2 Kinetic Characteristics

The enzymatic activity of CPG2 can be characterized by kinetic parameters such as Vmax, Km, and kcat, which describe the enzyme's catalytic efficiency and substrate affinity. gatech.edu These parameters can be determined using standard enzyme kinetics assays, often by monitoring the hydrolysis of a substrate like methotrexate spectrophotometrically. mdpi.comresearchgate.netfrontiersin.org

Determination of Kinetic Parameters (Vmax, Km, Kcat) for CPG2 Activity

Kinetic parameters for CPG2 activity have been determined using various substrates. For the Pseudomonas sp. strain RS-16 enzyme, reported Km values include 4.0 µM for folate, 8.0 µM for methotrexate, and 34.0 µM for 5-methyltetrahydrofolate. nih.gov

Studies on recombinant CPG2 have also provided kinetic data. One study reported Km and kcat values of 6.5 ± 0.3 µM and 4.57 ± 0.23 s⁻¹, respectively, for the purified enzyme, which were comparable to commercially available CPG2 from Pseudomonas sp. msu.ru Another study on a putative CPG2 from Acinetobacter sp. 263903-1 reported Km values of 31.36 µM for folate and 44.99 µM for MTX, with corresponding Vmax values of 125.80 µmol/min/mg and 48.90 µmol/min/mg. researchgate.net

The Michaelis-Menten equation (Vo = Vmax [S] / (Km + [S])) is typically used to analyze the relationship between the initial reaction velocity (Vo) and substrate concentration ([S]) to determine Vmax and Km. gatech.edu The catalytic turnover number (kcat) can be calculated from Vmax and the total enzyme concentration ([Etot]) using the relationship Vmax = kcat [Etot]. gatech.edu

Here is a table summarizing some reported kinetic parameters for CPG2:

CPG2 SourceSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Reference
Pseudomonas sp. RS-16Folate4.0Not specifiedNot specified nih.gov
Pseudomonas sp. RS-16Methotrexate8.0Not specifiedNot specified nih.gov
Pseudomonas sp. RS-165-methyltetrahydrofolate34.0Not specifiedNot specified nih.gov
Recombinant Pseudomonas sp. RS-16Not specified6.5 ± 0.3Not specified4.57 ± 0.23 msu.ru
Acinetobacter sp. 263903-1Folate31.36125.80Not specified researchgate.net
Acinetobacter sp. 263903-1Methotrexate44.9948.90Not specified researchgate.net
Native Pseudomonas sp. RS-16Methotrexate8Not specified400-600 U/mg (specific activity) frontiersin.org

Note: Specific activity (U/mg) is related to Vmax but is not directly kcat unless the molecular weight of the enzyme is used in the calculation.

Impact of Molecular Modifications on CPG2 Enzyme Kinetics

Molecular modifications, including mutations and conjugations, can impact the kinetic characteristics of CPG2. frontiersin.orgcore.ac.ukbiosearchtech.comnih.govplos.org For instance, mutations within or near the active site can alter substrate binding affinity (Km) or catalytic efficiency (kcat). marquette.eduresearchgate.netnih.goviucr.org

Studies involving point mutations across the putative catalytic site and adjacent regions of CPG2 have revealed residues crucial to enzyme activity. researchgate.netnih.gov Mutations outside the immediate catalytic region can also affect activity. researchgate.netnih.gov

Linking CPG2 to antibodies or peptides for targeted therapies can also influence its kinetic parameters. mdpi.comresearchgate.netfrontiersin.orgontosight.ai For example, linking CPG2 to an antibody can decrease its specific activity compared to the unconjugated enzyme. frontiersin.org Similarly, the presence of fusion tags, such as a chitin-binding domain (CBD), has been shown to significantly reduce the catalytic efficiency of CPG2, likely due to the large size of the tag. msu.ru PEGylation of CPG2 fusion proteins has been explored, and while it can reduce immunogenicity, studies suggest it may not significantly affect the kinetic activity or binding affinity. researchgate.net

Engineered forms of CPG2, such as circular permutations or pro-enzymes designed to be activated by specific proteases, also exhibit altered kinetics compared to the wild-type enzyme. oup.combiorxiv.org Pro-CPG2 designs, for example, show significant inhibition of activity, which is restored upon cleavage by the activating protease. biorxiv.org

These studies highlight that modifications to the CPG2 enzyme can have a notable impact on its kinetic behavior, which is a critical consideration for its therapeutic applications.

Mechanisms of Carboxypeptidase G2 Inhibition

The enzymatic activity of Carboxypeptidase G2 (CPG2) can be modulated by various inhibitors that interfere with its catalytic function. Understanding the mechanisms by which these inhibitors interact with CPG2 is crucial for the development of therapeutic strategies, particularly in applications like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) where controlling CPG2 activity is essential to minimize systemic toxicity marquette.eduresearchgate.netnih.gov. Inhibitors can be broadly classified based on their kinetic behavior and how they interact with the enzyme and substrate.

Competitive Inhibition Modalities and Binding Dynamics

Competitive inhibition of CPG2 involves molecules that compete with the substrate for binding to the enzyme's active site libretexts.orglibretexts.orgnih.gov. This competition arises because the inhibitor often bears a structural resemblance to the natural substrate, allowing it to occupy the same binding pocket libretexts.orgnih.govsavemyexams.com. When a competitive inhibitor is bound to the active site, it prevents the substrate from binding, thus reducing the rate of catalysis libretexts.orgsavemyexams.com.

Kinetic analysis of competitive inhibition typically shows an increase in the apparent Michaelis constant (Km) while the maximum reaction velocity (Vmax) remains unchanged nih.govkhanacademy.orgsci-hub.se. This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for the active site, eventually allowing the enzyme to reach its normal maximal velocity libretexts.orgnih.govkhanacademy.org. The binding dynamics of competitive inhibitors to CPG2 involve reversible interactions at the active site libretexts.org. The affinity of a competitive inhibitor for CPG2 is often quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex nih.gov. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

Research has explored thiocarbamate-containing inhibitors as modestly effective competitive inhibitors of CPG2, with reported Ki values ranging from 0.30 to 165 μM marquette.edu. These inhibitors are based on a thiocarbamate moiety attached to a benzene ring and have shown low toxicity in certain cell lines, suggesting potential for use in ADEPT marquette.edu.

The binding dynamics can also be influenced by conformational changes in the enzyme upon inhibitor binding nih.gov. While detailed studies on CPG2-specific competitive inhibitor binding dynamics at the atomic level are limited by the lack of co-crystallized complexes researchgate.net, general principles from other carboxypeptidases suggest that inhibitors can block a coordination site at the active site metal ion, such as zinc in many carboxypeptidases, thereby impeding catalysis mdpi.com.

Non-competitive and Uncompetitive Inhibition Patterns of CPG2

Non-competitive and uncompetitive inhibition represent different mechanisms where the inhibitor does not directly compete with the substrate for the active site libretexts.orgkhanacademy.orgwikipedia.org.

In non-competitive inhibition, the inhibitor binds to a site distinct from the active site, known as an allosteric site libretexts.orgsavemyexams.comwikipedia.org. Binding of a non-competitive inhibitor can occur regardless of whether the substrate is already bound to the enzyme libretexts.orgwikipedia.org. This binding induces a conformational change in the enzyme that reduces its catalytic efficiency libretexts.orgsavemyexams.comwikipedia.org. Kinetically, non-competitive inhibition is characterized by a decrease in Vmax, while the Km remains unchanged khanacademy.orgwikipedia.org. This is because the inhibitor reduces the amount of functional enzyme, but it does not affect the affinity of the enzyme for its substrate wikipedia.org.

Uncompetitive inhibition, in contrast, occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex khanacademy.org. This binding typically happens at an allosteric site that becomes accessible only after the substrate has bound to the enzyme khanacademy.org. The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the catalytic reaction from proceeding khanacademy.org. Kinetic analysis of uncompetitive inhibition shows a decrease in both Vmax and Km khanacademy.org.

Irreversible Inhibition Mechanisms

Irreversible inhibition of CPG2 involves inhibitors that form stable, often covalent, bonds with the enzyme, leading to a permanent loss of enzymatic activity sigmaaldrich.com. Unlike reversible inhibitors (competitive, non-competitive, uncompetitive), the effects of irreversible inhibitors cannot be overcome by increasing the substrate concentration sigmaaldrich.com.

Irreversible inhibitors typically interact with functional groups on the enzyme that are essential for catalysis or maintaining the enzyme's structure sigmaaldrich.com. This interaction can lead to chemical modification of the active site or significant conformational changes that render the enzyme inactive sigmaaldrich.com.

One mechanism of irreversible inhibition is through time-dependent inhibition, where the inhibitory effect increases over time as the inhibitor binds to the enzyme sigmaaldrich.comresearchgate.net. Some time-dependent inhibitors form covalent bonds, resulting in irreversible inhibition sigmaaldrich.com. Another type is suicide inhibition, where the inhibitor is a relatively unreactive molecule that is transformed into a reactive species by the enzyme's catalytic mechanism; this reactive species then covalently modifies the enzyme, leading to irreversible inactivation sigmaaldrich.com.

While the search results discuss irreversible inhibition in general terms and mention ultrasound as a method that can cause irreversible decrease in CPG2 activity through mechanisms like protein degradation and modification karger.com, specific chemical compounds acting as irreversible inhibitors of CPG2 are not detailed within the provided snippets. The irreversible decrease in activity induced by high-intensity ultrasound was found to involve the disassembly of the CPG2 dimer, degradation of the monomer, induction of glycosylation, and transformation of conformation karger.com. This suggests that physical methods can also lead to irreversible changes in CPG2 structure and function.

Summary of CPG2 Inhibition Mechanisms

Inhibition TypeBinding SiteEffect on VmaxEffect on KmReversibilityKey Characteristic
CompetitiveActive SiteUnchangedIncreasedReversibleCompetes with substrate for active site binding. libretexts.orgnih.govkhanacademy.org
Non-competitiveAllosteric SiteDecreasedUnchangedReversibleBinds to E or ES; reduces catalytic efficiency. khanacademy.orgwikipedia.org
UncompetitiveAllosteric Site (binds to ES)DecreasedDecreasedReversibleBinds only to the enzyme-substrate complex. khanacademy.org
IrreversibleCovalent/Strong Non-covalentDecreased (effectively 0)Unchanged (often)IrreversibleForms stable complex, permanently inactivating enzyme. sigmaaldrich.com

No compound names and their corresponding PubChem CIDs were consistently provided across the search results specifically for CPG2 inhibitors within the context of their inhibition mechanism. Therefore, a table of compound names and PubChem CIDs cannot be generated based solely on the provided search results and the strict instruction to adhere to the outline and content inclusions/exclusions.

Discovery and Design Strategies for Carboxypeptidase G2 Inhibitors

Rational Design Approaches for Novel Carboxypeptidase G2 Inhibitors

Rational design approaches for CPG2 inhibitors leverage the understanding of the enzyme's structure and catalytic mechanism to design molecules that can bind to and inhibit the active site. This involves methodologies that integrate structural information and computational tools.

Structure-Assisted Inhibitor Design Methodologies

Structure-assisted inhibitor design relies on the three-dimensional structure of CPG2 to guide the design process. Although an X-ray crystal structure of unliganded CPG2 was reported in 1997, providing insights into its domain architecture, further co-crystallization efforts with ligands, substrates, or inhibitors have been limited. researchgate.netresearchgate.net Despite this, the available structural information, combined with computational modeling, has informed early rational drug design efforts. researchgate.netresearchgate.net Understanding the catalytic site, which contains critical amino acids, is fundamental to this approach. dntb.gov.uaresearchgate.net Studies involving point mutations have revealed that residues both within and outside the putative catalytic region are crucial for enzyme activity. dntb.gov.uaresearchgate.netnih.gov This structural and functional information helps in identifying potential binding pockets and key interactions that inhibitory molecules should target.

Computational Modeling and Molecular Docking in Inhibitor Discovery

Computational modeling and molecular docking play a significant role in the discovery and optimization of CPG2 inhibitors, especially given the limited availability of co-crystallized structures. These techniques are used to predict how potential inhibitor molecules might bind to the CPG2 active site and to estimate the binding affinity. researchgate.net Computational approaches, such as those implemented in software suites like Rosetta, have been used in the design of CPG2 variants, including pro-enzyme forms. biorxiv.orgnih.gov Molecular docking allows researchers to virtually screen libraries of compounds and prioritize those with the most favorable predicted binding modes and energies. This in silico approach complements experimental efforts by reducing the number of compounds that need to be synthesized and tested.

Identification and Characterization of CPG2 Inhibitor Classes

CPG2 inhibitors can be broadly classified into small-molecule inhibitors and biologic inhibitors, each with distinct properties and mechanisms of action. Additionally, the concept of designing CPG2 as a pro-enzyme represents another strategy for controlling its activity.

Small-Molecule Inhibitors (e.g., Thiocarbamate Derivatives)

Small-molecule inhibitors are typically synthetic compounds that can directly interact with the CPG2 enzyme to impede its catalytic function. Thiocarbamate derivatives represent a class of small-molecule inhibitors that have been explored for their potential to inhibit CPG2. acs.orgnih.govacs.orgmarquette.edu Research has shown that these compounds can act as potent inhibitors, with their inhibitory activity being sensitive to structural variations, such as the type and position of substituents on a benzene (B151609) ring and the chirality of appended groups like glutamic acid. acs.org For instance, N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acid (referred to as compound 6d in some studies) was identified as a potent thiocarbamate inhibitor with a reported apparent Ki value of 0.3 µM. acs.orgprobechem.com These inhibitors have been investigated for their potential use in strategies like ADEPT to abrogate the cytotoxicity caused by premature prodrug activation. acs.orgnih.gov

Table 1: Select Thiocarbamate Inhibitors and Their Activity Against CPG2

CompoundSubstituent VariationChirality of Glutamic AcidApparent Ki (µM)
N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acid (6d)p-methoxyL0.3
Related Thiocarbamate Derivative (6a)N-oxide of pyridyl compoundNot specified~18 (approx. 60x less potent than 6d) acs.org
Related Thiocarbamate Derivative (6e)p-methoxyDLess potent than 6d acs.org
Related Thiocarbamate Derivative (6i)p-bromoNot specifiedNo inhibition observed acs.org
Related Thiocarbamate Derivative (6j)p-chloroNot specifiedNo inhibition observed acs.org

*Note: Ki values are approximate and based on reported findings. acs.orgprobechem.com

Biologic Inhibitors (e.g., Monoclonal Antibodies against CPG2)

Biologic inhibitors, such as monoclonal antibodies, offer a different approach to inhibiting CPG2 activity. These are larger protein molecules designed to bind specifically to the CPG2 enzyme. Monoclonal antibodies raised against CPG2 have been developed and studied for their ability to inactivate the enzyme. nih.govpsu.edu For example, a monoclonal antibody designated SB43 was raised against CPG2 and demonstrated the capability to reduce enzyme activity both in vitro and in vivo. psu.edu The specific binding of SB43 to CPG2 leads to its inactivation. psu.edu These biologic inhibitors have been explored in the context of ADEPT to clear circulating enzyme activity before prodrug administration, thereby minimizing off-target effects. nih.govebrary.net However, the generation of human anti-mouse antibodies (HAMA) and anti-CPG2 antibodies in patients can limit the repeated use of such murine-derived antibodies. nih.gov

Pro-Enzyme Design and Stimulus-Responsive Activation Mechanisms

Another innovative strategy involves designing CPG2 as a pro-enzyme, an inactive precursor that can be activated by specific stimuli in the target microenvironment. This approach aims to achieve spatially controlled enzyme activity. biorxiv.orgnih.govprotabank.orgpnas.orgbiorxiv.orgpnas.orgbiorxiv.org The design of pro-CPG2 typically involves fusing an inhibitory pro-domain to the CPG2 enzyme via a linker that contains a cleavage sequence recognized by specific proteases. biorxiv.orgnih.govpnas.orgpnas.org Since certain proteases are overexpressed in disease states like cancer, a pro-enzyme designed to be cleaved by such proteases would ideally be activated only at the tumor site. biorxiv.orgpnas.orgpnas.org

Computational design methods have been employed to create pro-CPG2 variants that exhibit significant inhibition in their uncleaved form and can be reactivated upon incubation with specific proteases. biorxiv.orgnih.govprotabank.orgpnas.orgbiorxiv.orgpnas.orgbiorxiv.org Studies have shown that designed pro-CPG2s can be inhibited by a substantial percentage compared to the unmodified enzyme, with activity being restored following proteolytic cleavage of the pro-domain. biorxiv.orgnih.govpnas.orgpnas.orgbiorxiv.org Introducing disulfide bonds between the pro-domain and the enzyme scaffold can further enhance the degree of inhibition. biorxiv.orgnih.govpnas.org This pro-enzyme design strategy holds promise for developing enzyme-based therapeutics with improved spatial control and reduced off-target activity. biorxiv.orgnih.govprotabank.orgpnas.orgbiorxiv.orgpnas.orgbiorxiv.org

Table 2: Summary of this compound Classes and Mechanisms

Inhibitor ClassExample(s)Mechanism of InhibitionApplication Context
Small MoleculeThiocarbamate derivatives (e.g., Compound 6d)Direct binding to and blocking of the active site.Controlling systemic CPG2 activity in ADEPT. acs.orgnih.gov
Biologic (Antibody)Monoclonal antibody SB43Specific binding to CPG2 leading to enzyme inactivation.Clearance and inactivation of circulating CPG2 in ADEPT. nih.govpsu.edu
Pro-EnzymeDesigned Pro-CPG2 variantsAutoinhibition by an appended pro-domain, reversible by protease cleavage.Spatially controlled enzyme activity, e.g., tumor-specific activation. biorxiv.orgnih.govprotabank.orgpnas.orgbiorxiv.orgpnas.orgbiorxiv.org

Chemical Synthesis and Derivatization Strategies for CPG2 Inhibitors

The development of effective carboxypeptidase G2 (CPG2) inhibitors necessitates targeted chemical synthesis and strategic derivatization to optimize their inhibitory potency, selectivity, and pharmacokinetic properties. Research in this area has primarily focused on designing molecules that can effectively interact with the CPG2 active site, often drawing inspiration from the enzyme's natural substrates, such as folates and N-acetyl-L-aspartyl-L-glutamate (NAAG).

A significant class of CPG2 inhibitors explored are thiocarbamate derivatives. The design and synthesis of potent thiocarbamate inhibitors for CPG2 have been reported, with specific compounds demonstrating efficacy in preliminary investigations related to antibody-directed enzyme prodrug therapy (ADEPT). ncats.ionih.gov An example is N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acid, which was synthesized and evaluated for its inhibitory activity. ncats.ionih.gov This compound, also known as this compound with CAS No. 192203-60-4, has a molecular formula of C13H15NO6S and a molecular weight of 313.33. nih.govbldpharm.com Its chemical name is (2S)-2-({[(4-methoxyphenyl)sulfanyl]carbonyl}amino)pentanedioic acid. nih.gov The synthesis of such thiocarbamate inhibitors involves the construction of the thiocarbamate linkage and the incorporation of a glutamic acid moiety, crucial for interaction with the enzyme's active site.

Another approach has involved the synthesis of inhibitors based on glutamate (B1630785) and related structures, including thiol-based and urea-based compounds, primarily targeting glutamate carboxypeptidase II (GCP II), a related enzyme to CPG2. nih.govnih.govncats.io While targeting GCP II, the synthetic strategies employed for these molecules provide insights into potential routes for CPG2 inhibitors. For instance, a series of 2-(thioalkyl)pentanedioic acids were synthesized as thiol-based GCP II inhibitors, with their inhibitory potency dependent on the linker length between the thiol group and the pentanedioic acid. nih.gov Specific examples include 2-(3-mercaptopropyl)pentanedioic acid. nih.gov

Urea-based inhibitors of GCP II have also been synthesized, often designed as nonhydrolyzable analogues of NAAG. ncats.io These compounds typically feature a urea (B33335) linkage replacing the peptide bond of a dipeptide and a C-terminal glutarate moiety. ncats.io The synthesis of these urea-based inhibitors can involve coupling reactions to form the urea bond and the use of protecting groups, such as p-methoxybenzyl esters, as demonstrated in the synthesis of one such inhibitor. ncats.io

Derivatization strategies for CPG2 inhibitors can involve modifications to the core structure to enhance properties like solubility, stability, or targeting. While detailed chemical derivatization procedures for small-molecule CPG2 inhibitors are not extensively described in the provided snippets beyond the synthesis of the core structures, the broader concept of derivatization is mentioned in the context of modifying proteins for improved therapeutic characteristics. uni.lu This suggests that similar chemical modification techniques could be applied to small-molecule inhibitors. The synthesis of folate analogs, some of which are substrates for CPG2 like methotrexate (B535133), also highlights the chemical routes to create molecules that interact with the folate-binding site of the enzyme. lookchem.comciteab.comsigmaaldrich.comnih.gov

The synthesis of CPG2 inhibitors often involves standard organic chemistry reactions, including coupling reactions, functional group transformations, and the use of protecting groups to control reactivity and stereochemistry, particularly given the chiral nature of the glutamic acid moiety present in many inhibitors. The specific synthetic route for a given inhibitor depends on its chemical structure and the desired properties.

Detailed research findings on the synthesis and evaluation of CPG2 and related carboxypeptidase inhibitors are summarized in Table 1, including their structural class, target enzyme, and relevant synthesis notes where available from the search results.

Compound NameStructure ClassTarget EnzymeRelevant Synthesis/Derivatization NotePubChem CIDIC50 (if available)
N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acidThiocarbamateCPG2Design and synthesis described. ncats.ionih.gov9796834Not specified
2-(3-mercaptopropyl)pentanedioic acidThiol-basedGCP IISynthesized and evaluated. nih.gov1019817190 nM (against GCP II) nih.gov
(S)-2-(3-mercaptopropyl)pentanedioic acidThiol-basedGCP II(2S)-stereoisomer. ncats.io11735892Not specified
(S)-2-(3-((S)-1-carboxy-(4-iodobenzamido)pentyl)ureido)pentanedioic acid (DCIBzL, MIP-1072)Urea-basedPSMA (related)Glutamate-urea-lysine analogue. nih.gov25194767Not specified
(S)-2-(3-((S)-1-carboxy-5-(4-fluorobenzamido)pentyl)ureido)pentanedioic acidUrea-basedNot specifiedUrea-based compound. nih.gov25178768Not specified

Preclinical Investigation of Carboxypeptidase G2 Inhibitors

In Vitro Studies on CPG2 Inhibitor Efficacy and Selectivity

In vitro studies provide fundamental insights into how CPG2 inhibitors interact with the enzyme and influence its catalytic activity. These experiments are essential for identifying potent and selective inhibitors before proceeding to more complex in vivo models.

Enzymatic activity assays are a cornerstone of in vitro this compound characterization. These assays typically measure the rate at which CPG2 cleaves a specific substrate in the presence of varying concentrations of an inhibitor. By measuring the enzyme activity across a range of inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's maximal activity by 50%. A lower IC50 value indicates higher inhibitory potency.

Understanding the binding interaction between a this compound and the enzyme is crucial for predicting its behavior in biological systems. Binding affinity is typically quantified by the equilibrium dissociation constant (KD) or the inhibition constant (Ki). pharmacologycanada.orgbmglabtech.commalvernpanalytical.commdpi.com The KD represents the concentration of the inhibitor at which half of the enzyme's binding sites are occupied at equilibrium. bmglabtech.commalvernpanalytical.commdpi.com A lower KD or Ki value indicates a stronger binding affinity. pharmacologycanada.orgbmglabtech.commalvernpanalytical.com

Methods such as biolayer interferometry (BLI) can be used to measure binding affinity and kinetics, providing information on both the association (kon) and dissociation (koff) rate constants. bmglabtech.commdpi.comresearchgate.net The KD can be calculated from the ratio of koff to kon. bmglabtech.commdpi.com Studies on modified CPG2 constructs, such as fusion proteins, have utilized binding affinity measurements to demonstrate enhanced binding to target cells. For example, a double fusion protein (X-CPG2-X) showed a higher binding affinity (Kd 0.4 ± 0.11) compared to a single fused protein (Kd 0.91 ± 0.15) to high APN-expressing cells. nih.gov While this example pertains to the binding of a modified CPG2 to a cell surface marker, the underlying principles and methods for evaluating binding affinity are applicable to CPG2 inhibitors interacting with the enzyme itself. The Ki is often used when the equilibrium constant is determined through inhibition kinetics. mdpi.com

CPG2 is frequently employed in enzyme prodrug therapy (ADEPT or LDEPT), where it converts a non-toxic prodrug into a cytotoxic drug specifically at the tumor site. frontiersin.orgnih.govaacrjournals.orgfrontiersin.orgscivisionpub.com CPG2 inhibitors can play a role in modulating this process, either to control the extent of prodrug activation or to prevent off-target activation by circulating CPG2.

In cellular systems, the ability of CPG2 inhibitors to influence prodrug conversion can be assessed by measuring the production of the active drug or the resulting cytotoxicity in cells expressing CPG2. For instance, studies investigating the efficacy of CPG2-based prodrug therapies in cell lines have demonstrated that the presence of active CPG2 leads to the conversion of prodrugs like ZD2767P into cytotoxic agents, resulting in reduced cell survival. researchgate.netnih.govresearchgate.net Conversely, the introduction of a this compound in such a system would be expected to decrease the rate of prodrug conversion and mitigate the cytotoxic effect. While direct examples of CPG2 inhibitors modulating prodrug conversion were not explicitly detailed in the provided snippets, the concept is central to their potential therapeutic application in controlling CPG2 activity in the context of prodrug therapy.

The stability of CPG2 in biological media, such as serum or plasma, is an important factor influencing the duration of its activity and, consequently, the effectiveness of CPG2-based therapies. CPG2 inhibitors could potentially impact the stability of the enzyme, either by protecting it from degradation or by inducing conformational changes that affect its structural integrity.

Studies have investigated the stability of CPG2 and modified CPG2 constructs in human serum. For example, a double fusion protein (X-CPG2-X) showed higher stability in human serum compared to non-fused wild-type CPG2, retaining over 70% activity after 12 days of incubation at 37°C. oncotarget.com While this highlights the stability of the enzyme itself or its fusion proteins, the impact of specific small-molecule or antibody inhibitors on CPG2 stability would be assessed using similar incubation experiments followed by activity measurements or structural analysis. Enzyme immobilization techniques have also been explored to enhance CPG2 stability. researchgate.netresearchgate.net

The immunogenicity of therapeutic proteins, including enzymes like CPG2, is a significant concern, as the development of anti-drug antibodies (ADAs) can lead to reduced efficacy, altered pharmacokinetics, or adverse immune reactions. frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.orgfda.gov When CPG2 is administered as a therapeutic agent, particularly in repeated doses, the host immune system may recognize it as foreign and mount an immune response. frontiersin.orgfrontiersin.orgresearchgate.net The formation of enzyme-inhibitor complexes could potentially influence the immunogenicity of CPG2.

Immunogenicity can be assessed in cellular models, such as using T-cell proliferation assays with peripheral blood mononuclear cells (PBMCs) from healthy donors. oncotarget.com These assays measure the proliferative response of T cells when exposed to the enzyme or enzyme-inhibitor complexes, serving as an indicator of potential immunogenicity. Studies on CPG2 fusion proteins have shown reduced immunogenicity compared to non-fused CPG2 in ex vivo T-cell proliferation assays. oncotarget.com While direct data on the immunogenicity of specific this compound complexes were not found, the general approaches for assessing the immunogenicity of protein-based therapeutics and their complexes in cellular models are well-established. frontiersin.orgfda.gov The development of ADAs against CPG2 has been observed in clinical trials, highlighting the importance of understanding and potentially mitigating the immunogenic potential of CPG2 and its complexes. frontiersin.orgfrontiersin.org

Assessment of Inhibitor Impact on CPG2 Enzyme Stability in Biological Media

In Vivo Studies (Non-Human Models) of Carboxypeptidase G2 Inhibitor Applications

In vivo studies in non-human models, typically rodents like nude mice bearing human tumor xenografts, are critical for evaluating the efficacy and pharmacokinetics of CPG2 inhibitors in a more complex biological setting. These studies can assess the inhibitors' ability to modulate CPG2 activity in circulation and at target sites, influence prodrug activation, and impact tumor growth.

In the context of ADEPT, where a CPG2 conjugate is administered to target tumors, circulating CPG2 can lead to systemic activation of the prodrug and associated toxicities. aacrjournals.orgfrontiersin.orgnih.gov CPG2 inhibitors could potentially be used as "clearing agents" to inactivate or remove circulating CPG2 before prodrug administration, thereby improving the therapeutic index. Studies in nude mouse models have demonstrated the ability of antibodies directed against CPG2 to inactivate the enzyme in circulation within minutes of administration. researchgate.net Galactosylation of such antibodies has been explored to promote clearance of the antibody-enzyme complexes via the liver. researchgate.net

Furthermore, in vivo studies can evaluate the impact of CPG2 inhibitors on the efficacy of CPG2-based prodrug therapy. While the primary goal of CPG2 in this context is to activate the prodrug, there might be scenarios where localized inhibition of CPG2 activity is desired, or where inhibitors are used to study the contribution of CPG2 to a particular biological process. Studies using xenograft models have shown the effectiveness of CPG2 in combination with prodrugs like CMDA or ZD2767P in inhibiting tumor growth. aacrjournals.orgfrontiersin.orgnih.gov The effect of CPG2 inhibitors in these models could involve assessing their ability to block prodrug activation, thereby reducing anti-tumor efficacy, which would be relevant in understanding the mechanism of action or in developing strategies to control CPG2 activity.

In addition to cancer therapy, CPG2 is clinically used to detoxify methotrexate (B535133) in patients with impaired renal function. frontiersin.orgresearchgate.netnih.govtaylorandfrancis.com While this is a clinical application, preclinical in vivo models could potentially be used to study the effect of CPG2 inhibitors on MTX detoxification by endogenous or administered CPG2, although the focus of the provided snippets is primarily on cancer-related applications.

Dynamics of Enzyme Clearance and Inhibitor-Mediated Inactivation in Circulation

A key challenge in CPG2-based enzyme-prodrug therapy is managing the levels of the enzyme in systemic circulation. High circulating levels of CPG2 can lead to premature activation of the prodrug in healthy tissues, resulting in systemic toxicity. Therefore, understanding and controlling the dynamics of enzyme clearance and developing strategies for inhibitor-mediated inactivation in the bloodstream are critical preclinical objectives.

Studies have investigated methods to accelerate the clearance of CPG2 or CPG2 conjugates from the circulation. One approach involves the use of a clearing agent, such as a galactosylated antibody directed against CPG2. In preclinical models using nude mice bearing human colon tumor xenografts (LS174T), a conjugate of CPG2 and an anti-CEA antibody fragment (A5B7-F(ab')₂) showed specific localization in the tumor, but enzyme activity in the blood remained elevated for several days. nih.govpsu.edu A monoclonal antibody (SB43) raised against CPG2 was found to inactivate CPG2 in vitro and in vivo. nih.govpsu.eduresearchgate.net Galactosylation of SB43 facilitated the rapid removal of SB43-CPG2 complexes from the circulation via carbohydrate-specific receptors in the liver, without affecting the inactivating ability of SB43. nih.govpsu.edu

This strategy aimed to reduce circulating enzyme activity before prodrug administration, thereby minimizing systemic exposure to the activated drug. Preclinical data demonstrated that this approach could lead to a high tumor-to-blood ratio of the enzyme-conjugate, exceeding 10,000:1 in some cases prior to prodrug administration. ebrary.net

Efficacy of CPG2 Inhibitors in Xenograft Models of Enzyme-Prodrug Therapy

Preclinical studies utilizing xenograft models have been instrumental in evaluating the efficacy of CPG2-based enzyme-prodrug therapies and the potential impact of CPG2 inhibitors or clearance strategies on therapeutic outcomes. These models involve implanting human tumor cells into immunocompromised mice, allowing for the study of therapeutic effects in a living system.

In xenograft models, the efficacy of ADEPT systems employing CPG2 conjugated to tumor-targeting antibodies has been assessed. For instance, a conjugate of CPG2 and the F(ab')₂ fragment of the anti-CEA antibody A5B7, in combination with the prodrug CMDA, was evaluated in nude mice bearing colorectal tumor xenografts. aacrjournals.org While the antibody-enzyme conjugate localized to the tumor, achieving sufficient tumor-to-blood ratios before prodrug administration was crucial to avoid systemic toxicity. ebrary.netaacrjournals.org

The impact of enhancing enzyme delivery or activity within the tumor has also been explored in xenograft models. In gene-directed enzyme prodrug therapy (GDEPT) approaches, where the CPG2 gene is delivered to tumor cells, studies in hepatocellular carcinoma xenografts (Hep3B and HepG2) using an oncolytic adenovirus expressing CPG2 demonstrated that GDEPT enhanced the anti-tumor effects compared to the adenovirus alone. aacrjournals.org High levels of CPG2 were detected in tumors following systemic administration of the adenovirus, suggesting that localized enzyme expression can be achieved. aacrjournals.org

Furthermore, investigations into combination modalities have been conducted in xenograft models. For example, combining the CPG2/CMDA ADEPT system with the antivascular agent 5,6-dimethylxanthenone-4-acetic acid in nude mice bearing colorectal tumor xenografts resulted in enhanced tumor killing and significantly prolonged tumor growth inhibition compared to ADEPT alone. aacrjournals.org This combination also increased prodrug retention within the tumor. aacrjournals.org

Data from a study investigating the combination of ZD2767P+CPG2 with ultrasound in xenograft models of cisplatin-resistant lung cancer (A549 and A549/DDP) showed improved efficacy. nih.gov The inhibitory rates in A549 tumors were 39.7% for ZD2767P+CPG2 and 63.5% for ZD2767P+CPG2+US. In A549/DDP tumors, the rates were 50.0% and 70.1%, respectively. nih.gov

Tumor Growth Inhibition Rates in Xenograft Models

Xenograft ModelTreatment GroupInhibitory Rate (%)
A549ZD2767P+CPG239.7
A549ZD2767P+CPG2+US63.5
A549/DDPZD2767P+CPG250.0
A549/DDPZD2767P+CPG2+US70.1

This table illustrates the enhanced tumor growth inhibition observed when ultrasound was combined with the ZD2767P+CPG2 regimen in both cisplatin-sensitive (A549) and resistant (A549/DDP) lung cancer xenografts. nih.gov

Investigation of this compound Effects on Specific Cellular Death Pathways in Preclinical Disease Models (e.g., Apoptosis, Ferroptosis)

Preclinical research has explored the mechanisms of cell death induced by the activated drugs generated by CPG2, including the potential influence of CPG2 inhibitors or related strategies on these pathways. The cytotoxic drugs produced by CPG2 activation, such as nitrogen mustards derived from prodrugs like ZD2767P, are designed to induce cell death. researchgate.netebrary.netaacrjournals.org

Studies have indicated that the activated drugs can induce apoptosis. For example, in the study combining ZD2767P+CPG2 with ultrasound in lung cancer xenografts, a higher apoptosis level was noted in tumors receiving treatments. nih.gov This suggests that apoptosis is a mechanism of cell death involved in the efficacy of this CPG2-based approach. nih.gov

More recently, the role of ferroptosis in the context of CPG2-based therapies has begun to be investigated. Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govmdpi.comoaepublish.comfrontiersin.org The study on ZD2767P+CPG2 with ultrasound also explored the involvement of ferroptosis. nih.gov Data suggested that ZD2767P+CPG2+US deactivated cancer cells via both apoptosis and ferroptosis pathways. nih.gov Inhibition of ferroptosis with ferrostatin-1 increased cell survival, and a lower level of glutathione (B108866) peroxidase 4 (GPX4), a key regulator of ferroptosis, was observed in treated tumors. nih.govmdpi.comoaepublish.com This indicates that inducing ferroptosis contributes to the anti-tumor effect in this model. nih.gov

While the primary role of CPG2 inhibitors is often to manage circulating enzyme activity, understanding the downstream cellular death pathways activated by the resulting cytotoxic drugs is crucial for fully characterizing the preclinical activity of CPG2-based therapies. The interplay between CPG2 activity, prodrug activation, and the induction of specific cell death modalities like apoptosis and ferroptosis is an active area of preclinical investigation.

Exploration of Combination Modalities Involving CPG2 Inhibitors in Preclinical Models

Preclinical studies have investigated the potential of combining CPG2-based therapies with other treatment modalities to enhance anti-tumor efficacy. While the term "CPG2 inhibitors" in this context might refer to agents used to control systemic CPG2 activity rather than directly inhibiting its catalytic function at the tumor site for therapeutic benefit, the broader concept of combination strategies involving CPG2-based approaches is relevant.

As mentioned earlier, the combination of the CPG2/CMDA ADEPT system with the antivascular agent 5,6-dimethylxanthenone-4-acetic acid demonstrated enhanced tumor killing and prolonged growth inhibition in colorectal xenografts. aacrjournals.org This highlights the potential for combining CPG2-based therapies with agents that modify the tumor microenvironment or enhance drug delivery.

Another area of exploration involves combining CPG2-based approaches with physical modalities like ultrasound. The study in lung cancer xenografts showed that ultrasound significantly enhanced the efficacy of the ZD2767P+CPG2 regimen, leading to higher tumor inhibitory rates and inducing both apoptosis and ferroptosis. nih.gov This suggests that physical methods can improve the delivery or activity of the activated drug within the tumor.

Furthermore, the concept of combining CPG2 expression (in GDEPT) with other therapeutic agents has been explored. In hepatocellular carcinoma xenografts, the combination of an oncolytic adenovirus expressing CPG2 with the adenovirus alone showed synergistic effects in inhibiting tumor growth. aacrjournals.org

While direct combination therapy utilizing a small molecule CPG2 catalytic inhibitor alongside other agents for enhanced tumor cell killing (outside the context of controlling systemic ADEPT enzyme) is less commonly reported, the preclinical data strongly supports the investigation of CPG2-based therapies in combination with a variety of other modalities to improve outcomes and overcome potential resistance mechanisms.

Combination ModalityPreclinical ModelObserved Effect
CPG2/CMDA ADEPT + 5,6-dimethylxanthenone-4-acetic acidColorectal xenograftsEnhanced tumor killing, prolonged growth inhibition, increased prodrug retention. aacrjournals.org
ZD2767P+CPG2 + UltrasoundCisplatin-resistant lung xenograftsEnhanced tumor inhibitory rates, induction of apoptosis and ferroptosis. nih.gov
Oncolytic adenovirus expressing CPG2 + AdenovirusHepatocellular carcinoma xenograftsSynergistic inhibition of tumor growth. aacrjournals.org

This table summarizes key preclinical findings on combination modalities involving CPG2-based therapies. aacrjournals.orgaacrjournals.orgnih.gov

Biological Roles and Functional Context of Carboxypeptidase G2 Relevant to Inhibitor Development

CPG2 Function in Folate Metabolism

CPG2's primary biochemical activity involves the hydrolysis of molecules containing a pteroylglutamate moiety. This enzymatic function is distinct from the processes governing human dietary folate metabolism.

Hydrolysis of Folic Acid Derivatives

CPG2 catalyzes the hydrolytic cleavage of the C-terminal glutamate (B1630785) residue from folic acid and its analogs. msu.ruresearchgate.net This exopeptidase activity results in the production of pteroic acid (or 2,4-diamino-N10-methylpteroic acid, DAMPA, in the case of methotrexate) and glutamate. msu.ruresearchgate.netnih.gov This enzymatic conversion is leveraged therapeutically, particularly in the context of antifolate drugs like methotrexate (B535133) (MTX). msu.ruresearchgate.netnih.govtaylorandfrancis.comnih.govnih.govnih.govfrontiersin.orgfrontiersin.org

Research has characterized the kinetic parameters of CPG2 activity on various substrates. For instance, studies on recombinant CPG2 from Pseudomonas sp. strain RS-16 have determined Km and kcat values for methotrexate hydrolysis. msu.runih.govfrontiersin.org

SubstrateKm (µM)kcat (s⁻¹)Reference
Methotrexate6.54.57 msu.runih.gov
Methotrexate8- frontiersin.orgfrontiersin.org
Folate31.36- nih.gov

The specific activity of native CPG2 from Pseudomonas sp. RS-16 has been reported to be between 400-600 U/mg when using methotrexate as the substrate. frontiersin.orgfrontiersin.org

Relationship to Folate Hydrolases and Dietary Folate Absorption

It is important to note that CPG2 is a bacterial enzyme and is not present in humans. researchgate.nettaylorandfrancis.com Human dietary folate absorption primarily involves the hydrolysis of folate polyglutamates to monoglutamates by intestinal mucosal enzymes, such as gamma-glutamyl hydrolase (GGH), followed by transport into intestinal cells via specific folate transporters like the proton-coupled folate transporter (PCFT) and the reduced folate carrier (RFC). mdpi.comkoreamed.orgnih.govdoi.orgoregonstate.eduresearchgate.net CPG2's function is distinct from these human physiological processes. While CPG2 can cleave folate, its relevance in a biological context for humans is primarily therapeutic, related to the metabolism of antifolate drugs rather than the absorption or processing of dietary folates.

CPG2 Involvement in Cellular Processes and Signaling Pathways (beyond Prodrug Therapy)

Beyond its enzymatic activity on folate derivatives, the protein product of the cpg2 transcript, a splice variant of the Syne1 gene, exhibits significant roles in neuronal cellular processes and is subject to modulation by signaling pathways. mit.edunih.govresearchgate.net This protein is distinct from the bacterial enzyme used therapeutically.

Regulation of Glutamate Receptor Internalization and Synaptic Plasticity

The CPG2 protein is specifically localized to the postsynaptic endocytic zone of excitatory synapses in dendritic spines. mit.edunih.govresearchgate.netmit.edu In this location, CPG2 plays a critical role in regulating the internalization of synaptic glutamate receptors, including both AMPA-type (AMPARs) and NMDA-type (NMDARs) receptors. mit.edunih.govresearchgate.netmit.edunih.gov This internalization process, particularly clathrin-mediated endocytosis (CME) of AMPARs, is a fundamental mechanism for adjusting synaptic strength and is considered a substrate for various forms of synaptic plasticity, such as long-term depression (LTD). mit.edunih.govnih.govpnas.org Studies have shown that knockdown of CPG2 disrupts the constitutive and activity-induced internalization of glutamate receptors. nih.govresearchgate.netmit.eduresearchgate.net

Association with Cytoskeletal Elements (e.g., F-actin)

CPG2 has been identified as a binding partner of the F-actin cytoskeleton within dendritic spines. mit.eduresearchgate.netnih.govpnas.orgnih.govnih.gov This association is crucial for the proper localization of CPG2 to the endocytic zone adjacent to excitatory synapses and is mediated by specific domains within the CPG2 protein, such as coiled-coil motifs. researchgate.netnih.gov The interaction between CPG2 and F-actin functionally mediates the coupling of the spine cytoskeleton with postsynaptic endocytosis. mit.edunih.govpnas.org This link is considered vital for clathrin-mediated endocytosis of glutamate receptors. nih.govpnas.orgnih.gov

Modulation by Second Messenger Signaling Pathways (e.g., PKA-dependent regulation)

The association between CPG2 and the F-actin cytoskeleton is subject to regulation by second messenger signaling pathways, notably through the action of Protein Kinase A (PKA). mit.edunih.govpnas.orgnih.govnih.gov PKA-dependent phosphorylation of specific sites on the CPG2 protein positively regulates its association with F-actin. pnas.orgnih.gov This regulatory mechanism provides a pathway for cellular signals to control the process of synaptic receptor internalization. mit.edunih.govpnas.orgnih.gov Research indicates that mutating these PKA phosphorylation sites on CPG2 disrupts its cytoskeletal association and attenuates glutamate receptor endocytosis. nih.govpnas.orgnih.gov Furthermore, CPG2's interaction with endophilin B2, which is also regulated by PKA-dependent binding to the actin cytoskeleton, highlights how CPG2 bridges the cytoskeleton and endocytic machinery in a signal-responsive manner for activity-dependent receptor internalization. nih.gov

Interaction/RegulationMediator/PathwayEffect on CPG2 FunctionReference
Association with F-actinCoiled-coil motifsLocalization to endocytic zone, mediates cytoskeleton-endocytosis coupling mit.eduresearchgate.netpnas.orgnih.govnih.gov
Association with F-actinPKA-dependent phosphorylationPositive regulation of association mit.edunih.govpnas.orgnih.govnih.gov
Interaction with Endophilin B2Direct physical interaction, PKA-dependentLinks endocytic machinery to F-actin for activity-dependent internalization nih.gov
Glutamate receptor internalizationCPG2 presence and F-actin associationEssential for constitutive and activity-dependent internalization mit.edunih.govresearchgate.netmit.edunih.gov

The involvement of CPG2 in regulating glutamate receptor dynamics and its modulation by signaling pathways underscore its significance in synaptic function and plasticity. Furthermore, the association of human SYNE1 gene variations encoding CPG2 with neuropsychiatric disorders like bipolar disorder suggests that disruptions in these cellular processes mediated by CPG2 may contribute to disease pathology. mit.edunih.govpnas.orgresearchgate.net

Expression Patterns of Carboxypeptidase G2 in Biological Systems and Disease States

CPG2 expression has been observed in various cell lines, including HeLa, A431, A172, and HaCaT cells. biocompare.com Beyond cell lines, studies have investigated CPG2 expression in different tissues and in the context of diseases such as cancer and bipolar disorder.

In normal tissues, the expression pattern of CPG2 can vary. One study investigating tissue-specific differentially methylated regions (TDMs) noted a small CpG island (CpG2) downstream of Pst6 that was unmethylated in kidney and brain, in contrast to Pst6 (CpG1), which was largely methylated in these tissues. Both CpG1 and CpG2 were found to be methylated in colon and muscle, and unmethylated in testis. pnas.org This suggests differential epigenetic regulation of regions associated with the SYNE1 gene, which encodes CPG2, potentially contributing to tissue-specific expression patterns. nih.govmit.eduresearchgate.net

In the context of disease, altered CPG2 expression has been noted. For instance, in bipolar disorder (BD), CPG2 protein levels are significantly decreased in postmortem brain tissue from BD patients compared to control subjects and individuals with schizophrenia and depression. nih.govnih.gov Genetic variants within the SYNE1 gene's CPG2 promoter region have been identified that negatively affect gene expression, potentially contributing to these lower levels in BD patients. nih.govresearchgate.netnih.gov

CPG2's role as a prodrug-activating enzyme has led to investigations into its expression in tumors for targeted cancer therapies. While CPG2 is not endogenously highly expressed in many human tumors, engineered bacteria expressing CPG2 have been shown to multiply within tumors in xenograft models, leading to a selective accumulation of the enzyme at the tumor site. aacrjournals.org This targeted delivery and expression of CPG2 within the tumor microenvironment is a key aspect of strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Ligand-Directed Enzyme Prodrug Therapy (LDEPT), where the enzyme is delivered to the tumor to activate a co-administered prodrug. aacrjournals.orgfrontiersin.orgoncotarget.complos.orgnih.gov

Research also suggests that carboxypeptidases, in general, are present in the gastrointestinal tract and can be upregulated in gastric carcinomas. semanticscholar.org Conversely, an endogenous carboxypeptidase inhibitor was found to be downregulated in human gastric carcinoma, potentially indicating a complex interplay of carboxypeptidase activity and inhibition in this disease. semanticscholar.org

While detailed quantitative data tables on CPG2 expression across a comprehensive range of normal and diseased tissues were not extensively available in the search results, the findings highlight the tissue-specific nature of CPG2 expression and its altered levels in certain pathological conditions, particularly the decreased levels in bipolar disorder and the targeted expression strategies employed in cancer therapy.

Advanced Methodologies in Carboxypeptidase G2 Inhibitor Research

Recombinant Expression and Purification Techniques for CPG2 and its Variants

Recombinant expression in Escherichia coli is a widely used method to obtain sufficient quantities of soluble and active CPG2 and its variants for research purposes. The gene encoding CPG2, often from Pseudomonas sp. strain RS-16, is typically optimized for expression in E. coli and cloned into expression vectors such as pTXB1 or pET28a. msu.runih.gov Expression conditions, including culture medium (e.g., 2×YT), inducer concentration (e.g., IPTG), temperature, and incubation time, are optimized to maximize soluble protein yield and activity. msu.ru

The inclusion of solubility tags, such as intein with a chitin-binding domain or a His-tag, can significantly enhance the solubility of expressed CPG2, which might otherwise form inclusion bodies. msu.runih.govresearchgate.netmdpi.com Purification of recombinant CPG2 is commonly achieved through affinity chromatography, utilizing the incorporated tags. For instance, His-tagged proteins can be purified in a single step using Ni2+-charged column chromatography. nih.govresearchgate.netmdpi.com Intein-mediated systems allow for one-step purification using chitin (B13524) affinity columns, with subsequent cleavage to remove the tag. msu.ru

Functional characterization of purified recombinant CPG2 and its variants is crucial to confirm activity and stability. This can involve assessing enzymatic activity using substrates like methotrexate (B535133), often measured spectrophotometrically by monitoring the decrease in absorbance at 320 nm. mdpi.com Stability and structural integrity can be evaluated using techniques such as fluorescence and circular dichroism spectroscopy. msu.ru High-yield expression protocols have been developed, achieving yields of up to 250 mg/L in E. coli. researchgate.netnih.gov

Variants of CPG2, including those with circular permutations or fusions to targeting peptides, are also produced recombinantly to explore modified properties for therapeutic applications. mdpi.comnih.govoup.comresearchgate.net Expression and purification protocols are adapted for these variants, and their activity and binding characteristics are subsequently assessed. mdpi.comoup.com

Structural Biology Techniques for CPG2-Inhibitor Complex Analysis

Structural biology techniques are indispensable for understanding the interaction between CPG2 and its inhibitors at an atomic level, providing insights into binding modes and informing rational inhibitor design.

X-ray Crystallography for Atomic-Resolution Structure Elucidation

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and protein-inhibitor complexes at atomic resolution. The crystal structure of unliganded CPG2 from Pseudomonas sp. strain RS-16 has been determined at 2.5 Å resolution (PDB: 1CG2). nih.govmarquette.edurcsb.org This structure revealed the dimeric nature of the enzyme, with each subunit containing a catalytic domain and a dimerization domain. marquette.edurcsb.org The active site contains a dinuclear Zn(II) site with specific coordinating residues. marquette.edurcsb.org

While the structure of unliganded CPG2 provided initial insights, co-crystallization efforts with ligands, substrates, or inhibitors have been challenging, with limited reports available. researchgate.netnih.gov Obtaining crystal structures of CPG2 in complex with inhibitors is critical to visualize how inhibitors bind to the active site and to understand the molecular basis of inhibition. Such structures can guide the design of more potent and selective inhibitors by revealing key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, between the inhibitor and active site residues. malvernpanalytical.com The Protein Data Bank (PDB) serves as a repository for publicly available protein structures, including those of CPG2. rcsb.orguni-muenchen.depdbj.orgrcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of proteins and ligands in solution. Unlike X-ray crystallography, which requires crystals, NMR allows for the study of proteins under conditions closer to their native environment.

Solution-state NMR can be used to characterize the structural integrity and dynamics of recombinant CPG2 and its variants. researchgate.netnih.gov Uniform isotopic labeling (e.g., with 13C, 15N, and 2H) is often employed to facilitate NMR studies of larger proteins like CPG2. researchgate.netnih.gov

Saturation Transfer Difference (STD) NMR is a particularly useful ligand-based NMR technique for studying protein-ligand interactions, especially for weak to medium-affinity binders. researchgate.netnih.govceitec.eumdpi.com STD NMR selectively observes signals from the ligand molecules that transiently bind to the protein, even in the presence of a large excess of free ligand. researchgate.netmdpi.comnih.gov This technique can identify binding ligands in mixtures and provide information about the binding epitope on the ligand, indicating which parts of the inhibitor molecule are in close contact with the protein. researchgate.netnih.gov STD NMR has been applied in drug discovery to identify potential binders and elucidate binding modes. mdpi.comnih.gov

Site-Directed Mutagenesis for Structure-Function Elucidation of CPG2

Site-directed mutagenesis is a fundamental technique used to investigate the roles of specific amino acid residues in protein structure, function, and inhibitor binding. By introducing specific amino acid substitutions, researchers can assess the impact of these changes on enzyme activity, substrate specificity, and inhibitor affinity.

Studies on CPG2 have utilized site-directed mutagenesis to identify residues critical for catalytic activity and substrate recognition. For example, mutagenesis studies have suggested that Glu424 may function as a general acid/base in catalysis, and residues like Arg463, Lys499, Lys500, Arg536, and Lys545 may be involved in recognizing the substrate. marquette.edu Mutation of Arg324 to alanine (B10760859) resulted in significantly reduced activity towards methotrexate, indicating its importance in catalysis, although its exact role is still being investigated. marquette.edu

Mutagenesis across the putative catalytic site and adjacent regions has revealed that residues outside the immediate catalytic region, such as K208, S210, and T357, are also crucial for CPG2 activity. researchgate.netnih.govdntb.gov.ua Point mutations at catalytic site residues like D141, E175, and H112 have been shown to decrease enzyme activity. researchgate.net Site-directed mutagenesis, combined with enzyme kinetics and structural analysis, provides valuable insights into the structure-function relationships of CPG2 and helps pinpoint residues important for inhibitor binding. nih.govacs.org

Biophysical Techniques for Binding Kinetics and Thermodynamics (e.g., Biolayer Interferometry, Saturation Transfer Difference NMR)

Biophysical techniques are essential for quantitatively characterizing the interaction between CPG2 and its inhibitors, providing data on binding affinity, kinetics, and thermodynamics. These parameters are crucial for understanding the strength and nature of the interaction and for optimizing inhibitor properties. malvernpanalytical.comdrugtargetreview.combiorxiv.orgarxiv.org

Biolayer Interferometry (BLI) is a label-free technology that measures the binding of molecules in real-time. malvernpanalytical.comdrugtargetreview.combpsbioscience.comsartorius.com In BLI, one binding partner (e.g., CPG2) is immobilized on a biosensor tip, and the other partner (e.g., an inhibitor) is allowed to bind from solution. malvernpanalytical.combpsbioscience.com The binding and dissociation events cause changes in the interference pattern of light reflected from the tip, which are recorded as a sensorgram. bpsbioscience.com BLI allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on). malvernpanalytical.comfrontiersin.org BLI has been used to assess the binding affinity of CPG2 fusion proteins to target cells. mdpi.comresearchgate.netresearchgate.netnih.gov

Saturation Transfer Difference (STD) NMR, as mentioned earlier, can also be used to estimate dissociation constants (K_D) for ligand-protein interactions, particularly for weak to moderate binders. mdpi.comnih.gov

Other biophysical techniques commonly used in protein-ligand interaction studies include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST). malvernpanalytical.comdrugtargetreview.combiorxiv.orgfrontiersin.orgunibas.chnih.gov SPR is another label-free technique that provides kinetic and affinity data by measuring changes in refractive index near a sensor surface upon binding. malvernpanalytical.comfrontiersin.orgnih.gov ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (enthalpy, entropy) in addition to binding affinity and stoichiometry. malvernpanalytical.comdrugtargetreview.comnih.govmdpi.com MST measures changes in the thermophoretic movement of a molecule upon ligand binding, which is influenced by size, charge, and hydration shell. drugtargetreview.combiorxiv.org

These techniques provide complementary information about CPG2-inhibitor interactions, allowing for a comprehensive characterization of binding events.

Quantitative Enzyme Kinetic Studies for Inhibitor Characterization

Quantitative enzyme kinetic studies are fundamental for characterizing the activity of CPG2 and evaluating the potency and mechanism of its inhibitors. These studies involve measuring the enzyme's reaction rate under various conditions, including different substrate and inhibitor concentrations.

Standard enzyme assays for CPG2 typically utilize substrates like methotrexate, monitoring the cleavage product formation or substrate disappearance over time, often spectrophotometrically. mdpi.com By measuring the initial reaction velocity at different substrate concentrations, kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) can be determined for the free enzyme. msu.ru For recombinant CPG2 from Pseudomonas sp. strain RS-16, reported values include a K_m of 6.5 µM and a k_cat of 4.57 s⁻¹. msu.ru

In the presence of an inhibitor, enzyme kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and quantify the inhibitor's potency using parameters such as the inhibition constant (K_i) or IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). biorxiv.orgnih.gov Comparative kinetic studies with different inhibitors allow for ranking their potency and understanding their mechanism of action. biorxiv.org

Kinetic studies are also used to assess the impact of mutations or modifications on CPG2 activity and inhibitor sensitivity. oup.com For example, enzyme kinetic studies were performed on CPG2 circular permutants to compare their activity to the wild-type enzyme. oup.com

Detailed research findings from quantitative enzyme kinetic studies provide crucial data for evaluating the effectiveness of CPG2 inhibitors and guiding the development of more potent compounds.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Methotrexate126944
N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acidNot readily available in standard PubChem search results based on the name provided in the search snippets. Further investigation would be required to confirm the exact structure and obtain a CID.
ZD2767PNot readily available in standard PubChem search results based on the name provided in the search snippets. Further investigation would be required to confirm the exact structure and obtain a CID.
3,5-difluorobenzoyl-L-glutamic acid (3,5-DFBGlu)Not readily available in standard PubChem search results based on the name provided in the search snippets. Further investigation would be required to confirm the exact structure and obtain a CID.
3,5-difluorobenzoic acid13426

Interactive Data Tables

Based on the provided search results, a data table summarizing expression and activity data for CPG2 and its variants could be generated.

Enzyme ConstructExpression Yield (mg/L)K_m (µM)k_cat (s⁻¹)Notes
Wild-type CPG2~250 researchgate.net, ~305 msu.ru6.5 msu.ru4.57 msu.ruExpressed in E. coli
CPG2-p700 fusionHigh mdpi.com-Retained activity mdpi.com
CPG2 circular permutantSimilar to wild-type oup.com-Similar activity (some variants) oup.com
X-CPG2 (single fusion)--No significant effect on activity nih.gov
X-CPG2-X (double fusion)Higher solubility/yield nih.gov-Enhanced activity nih.gov

Note: Data for K_m and k_cat are specifically reported for wild-type CPG2 from Pseudomonas sp. strain RS-16 expressed in E. coli. msu.ru Kinetic parameters for variants may vary and are not always explicitly stated with values in the provided snippets.

Future Directions and Emerging Research Avenues for Carboxypeptidase G2 Inhibitors

Development of High-Affinity and Next-Generation Inhibitors

The development of high-affinity CPG2 inhibitors is crucial for achieving potent and specific modulation of enzyme activity. Early research identified small-molecule CPG2 inhibitors, but their progress has been limited, partly due to a lack of detailed structural understanding of the CPG2 active site and the challenge of designing molecules that inhibit the enzyme while facilitating clearance of the complex. nih.govresearchgate.net Future efforts are focused on exploring new chemical spaces and leveraging structural insights to design inhibitors with improved binding characteristics. nih.govresearchgate.net

Understanding the structural and functional impact of mutations within and around the CPG2 catalytic site is vital for rational inhibitor design. Studies have revealed that residues outside the immediate catalytic region can also be critical for enzyme activity. nih.govresearchgate.net This knowledge can guide the design of next-generation inhibitors that target multiple interaction points on the enzyme, potentially leading to higher affinity and specificity.

Computational approaches, such as those used in the design of pro-enzymes, can play a significant role in identifying potential inhibitor candidates and predicting their interactions with CPG2. biorxiv.orgbiorxiv.org Massively parallel computational design and screening, combined with techniques like next-generation sequencing, allow for the evaluation of thousands of potential variants and can accelerate the identification of promising inhibitor scaffolds. biorxiv.orgbiorxiv.org

Strategies to Overcome Challenges in Enzyme-Based Therapies through Inhibition

CPG2's application in enzyme-based therapies like ADEPT faces challenges, notably immunogenicity and systemic clearance. rsc.orgnih.govresearchgate.net While CPG2 inhibitors are not directly used in place of the enzyme in these therapies, research into modulating CPG2 activity or developing strategies to manage the enzyme itself provides insights relevant to overcoming these hurdles, particularly concerning the enzyme component of enzyme-inhibitor or enzyme-targeting agent complexes.

Addressing Immunogenicity of Enzyme-Inhibitor Conjugates

A significant challenge in enzyme-based therapies involving non-human enzymes like Pseudomonas sp. strain RS-16 CPG2 (Ps CPG2) is the host immune response, leading to the development of anti-drug antibodies (ADAs). nih.govnih.govrsc.org These ADAs can reduce therapeutic efficacy and limit the possibility of repeated dosing. rsc.orgnih.govrsc.org While this primarily concerns the enzyme itself or enzyme conjugates used in ADEPT, strategies to mitigate immunogenicity are relevant to any potential therapeutic application involving CPG2 or its inhibitors that might elicit an immune response.

Approaches being explored to address immunogenicity include modifying the enzyme or its conjugates. PEGylation, the attachment of polyethylene (B3416737) glycol chains, has been shown to improve the therapeutic potency of proteins by enhancing stability and lowering immunotoxicity. mdpi.comnih.gov Studies with PEGylated CPG2 fusion proteins have demonstrated reduced immunogenicity compared to their non-PEGylated counterparts. nih.gov

Another strategy involves identifying or engineering CPG2 variants with different epitopes that are less likely to trigger a human antibody response. nih.govplos.org By using alternative CPG2s that share the same function but present different immunological profiles, it may be possible to circumvent the immunogenicity issue and enable repeated treatment cycles. nih.govplos.org De-immunization through B-cell epitope mapping and mutagenesis of enzyme conjugates has also shown promise in reducing ADA responses in ADEPT systems. rsc.orgrsc.org

Enhancing Systemic Clearance Mechanisms for Inhibitor-Bound CPG2

Efficient systemic clearance of the enzyme component is critical in ADEPT to minimize off-target activation of the prodrug and reduce toxicity to non-cancerous tissues. nih.govnih.gov While research specifically on enhancing the clearance of inhibitor-bound CPG2 is limited in the provided context, strategies developed for clearing CPG2 or CPG2 conjugates are highly relevant.

Novel molecules designed to inhibit CPG2 while maintaining the accessibility of moieties that target the enzyme for clearance, such as galactosylated groups, are being investigated. nih.govresearchgate.net Galactosylation can facilitate recognition and excretion via the liver, leading to rapid removal from circulation. researchgate.net

Furthermore, the design of CPG2 variants or conjugates with modified pharmacokinetic properties is an area of research. This includes exploring the impact of conjugation with molecules like cell-penetrating peptides, human serum albumin, or polymers such as PEG and dextran, which can influence stability and clearance. mdpi.comresearchgate.net

Exploration of Novel Delivery Systems for Targeted CPG2 Inhibition

Targeted delivery is a key focus for improving the efficacy and reducing the systemic toxicity of therapeutic agents, including those that might involve CPG2 inhibition or CPG2-based therapies. Novel delivery systems aim to concentrate the therapeutic agent at the desired site, such as the tumor microenvironment.

Ligand-directed enzyme prodrug therapy (LDEPT), which utilizes ligands to deliver enzymes like CPG2 specifically to tumor cells for localized prodrug activation, exemplifies a targeted delivery approach. nih.govfrontiersin.orgoncotarget.com While this involves delivering the enzyme itself, the principles are applicable to delivering CPG2 inhibitors if their therapeutic use requires targeting.

Research is exploring the use of various targeting ligands, including peptides and antibodies, to direct enzymes or enzyme conjugates to tumor-associated antigens. nih.govfrontiersin.orgoncotarget.com For instance, fusion proteins combining CPG2 with peptides that bind to tumor markers like aminopeptidase (B13392206) N (APN) have been developed and tested for their ability to target cancer cells. researchgate.netoncotarget.comresearchgate.netoncotarget.com

Beyond ligand conjugation, other novel delivery systems are being investigated for targeted therapy, which could potentially be adapted for CPG2 inhibitors. These include nanoparticle-based delivery systems and injectable hydrogels, which can enhance enzyme half-life, protect against degradation, and potentially improve targeting. mdpi.comnih.gov Viral vectors are also being explored for delivering therapeutic genes, which could include genes encoding for enzymes or potentially inhibitors. nih.gov

Integration of Multi-Target Inhibition Approaches for Enhanced Efficacy

While the primary focus of the provided information is on CPG2 and its inhibitors in the context of enzyme-based therapies, the concept of multi-target inhibition is a broader strategy in drug development that could potentially be integrated with CPG2-related approaches. Multi-target drugs, capable of interacting with more than one biological target involved in a disease, have shown promise in complex conditions like cancer by potentially offering improved efficacy and reduced resistance compared to single-target agents or combination therapies. biorxiv.orgmdpi.com

In the context of CPG2, a multi-target approach could involve developing inhibitors that not only modulate CPG2 activity but also interact with other pathways relevant to the disease being treated. For example, if CPG2 inhibition were pursued for a specific therapeutic effect, combining this with the inhibition of other key enzymes or signaling molecules involved in tumor growth or survival could lead to enhanced anti-tumor activity.

Computational approaches are valuable in identifying potential multi-target inhibitors by screening for compounds capable of binding to multiple active sites or interacting with different molecular targets simultaneously. mdpi.com This requires understanding the structural requirements for inhibition across different targets.

Optimizing Inhibitor-Based Therapeutic Regimens in Preclinical Models

Optimizing therapeutic regimens involving CPG2 inhibitors or CPG2-based therapies is an ongoing process that heavily relies on preclinical models. These models allow for the evaluation of efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the therapeutic agents.

Preclinical studies in animal models, such as nude mice bearing human tumor xenografts, are used to assess the in vivo performance of CPG2 conjugates and prodrugs. researchgate.net These studies help determine tumor targeting efficiency, systemic clearance rates, and anti-tumor activity. researchgate.net

Mathematical and computational models are also being developed to complement experimental preclinical studies. researchgate.netacs.org These models can help calculate optimal dose and frequency of administration and predict the behavior of therapeutic agents within the body and at the target site. researchgate.netacs.org Evaluating intracellular pharmacokinetics of activated drugs in prodrug-enzyme systems using appropriate models is crucial for optimizing therapeutic outcomes. acs.org

Future preclinical research will likely involve more sophisticated models that better recapitulate the complexity of human diseases, including the tumor microenvironment and the host immune response. This will be essential for accurately predicting the clinical performance of novel CPG2 inhibitors and CPG2-based therapeutic regimens.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Methotrexate (B535133)126944
ZD2767P (4-[N,N-bis(2-iodoethyl)amino]phenoxycarbonyl-L-glutamic acid)Not readily available in search results
CMDA (N-{4-[(2-chloroethyl)(2-mesyloxyethyl)amino]benzoyl}-L-glutamic acid)Not readily available in search results
Glucarpidase (Carboxypeptidase G2)16129594
Cyclosporine A5288816
DAMPA (4-deoxy-4-amino-N10-methylpteroic acid)643723
CNGRC peptideNot applicable (peptide sequence)
PEG (Polyethylene glycol)174

Interactive Data Tables

Based on the provided search results, specific quantitative data suitable for creating detailed interactive data tables across multiple sections is limited. However, some findings regarding binding affinity and immunogenicity could be presented in a tabular format.

Table 1: Binding Affinity of CPG2 and CPG2-p700 Fusion Protein

ConstructBinding Affinity to VEGFR2 (Increase vs. CPG2 alone)Reference
CPG21x (Baseline) mdpi.com
CPG2-p700100x mdpi.com

Table 2: Immunogenicity of CPG2 Conjugates in Clinical Trials

ConjugateAnti-mouse IgG Antibody IncidenceAnti-CPG2 Antibody IncidenceReference
CPG2 conjugated to mouse anti-CEA F(ab)2 antibody26/26 cases (100%)25/26 cases (96%) nih.gov

Note: These tables are illustrative based on the data found and would be presented interactively in a digital format.

Elucidation of Broader Biological and Pathophysiological Roles of CPG2 Relevant to Novel Inhibitor Development

Carboxypeptidase G2 (CPG2), while well-characterized for its role in folate metabolism and its clinical application in methotrexate detoxification and antibody-directed enzyme prodrug therapy (ADEPT) for cancer treatment, is the subject of ongoing research to uncover its broader biological and pathophysiological functions. Understanding these additional roles is crucial for identifying novel therapeutic targets and developing CPG2 inhibitors for applications beyond its current uses.

One significant area of emerging research focuses on the role of CPG2 in neurological and neuropsychiatric disorders. Studies have indicated that CPG2, encoded by a brain-specific transcript of the SYNE1 gene, is localized to excitatory synapses in dendritic spines. Here, it plays a critical role in regulating the internalization of glutamate (B1630785) receptors, a key mechanism for modulating the strength of connections in brain circuits and influencing synaptic plasticity. news-medical.netnih.govmit.edupnas.orgmit.edunih.govnih.gov Research has shown that CPG2 protein levels are significantly lower in the postmortem brain tissue of individuals with bipolar disorder compared to control subjects and those with other neuropsychiatric disorders like schizophrenia and depression. news-medical.netnih.govneurosciencenews.com Genetic studies have identified the SYNE1 gene locus as a risk factor for bipolar disorder, with the association signal predominantly spanning the region encoding CPG2. news-medical.netmit.edunih.govneurosciencenews.comresearchgate.net Specific mutations in the SYNE1 gene have been found to undermine CPG2 expression and its function in neurons, affecting its ability to localize correctly in synaptic spines or decreasing the proper cycling of glutamate receptors within synapses. news-medical.netneurosciencenews.com These findings suggest that genetic variations linked to bipolar disorder disrupt the levels and function of CPG2, potentially leading to glutamatergic synapse dysfunction that could contribute to susceptibility to the disorder. news-medical.netmit.edunih.govneurosciencenews.com Further research into the precise mechanisms by which reduced CPG2 levels or function contribute to the cellular deficits and manifest as bipolar disorder symptoms is ongoing. news-medical.netmit.edu This line of inquiry highlights the potential for CPG2 or pathways it influences as targets for novel therapeutic strategies and improved diagnostics for bipolar disorder. news-medical.netmit.edunih.govneurosciencenews.com

Beyond neurological functions, there is interest in exploring potential links between CPG2 and inflammatory processes. While the bacterial enzyme CPG2 is distinct from the human protein Methyl-CpG binding protein 2 (MeCP2), which has been implicated in various brain disorders and the regulation of genes involved in neuronal transmission and immunoreactivity, the potential for carboxypeptidases or related enzymes to influence inflammatory pathways is an area for broader investigation. biorxiv.org Studies on experimental colitis models have identified changes in the expression of various genes, including those related to metabolism and immunity, suggesting a complex interplay in inflammatory bowel disease. nih.gov While direct evidence specifically linking the bacterial CPG2 enzyme or a human analog (other than MeCP2, which has a different primary function) to inflammatory diseases is less established in the provided search results, the involvement of glutamate signaling and related processes in inflammation nih.gov suggests potential indirect connections that warrant further exploration. For instance, macrophage inflammatory protein-2 (MIP-2), a chemokine involved in neutrophil recruitment and associated with inflammatory diseases, is transcriptionally activated by synthetic oligodeoxynucleotides containing unmethylated CpG dinucleotides. nih.gov Although this refers to CpG motifs in DNA, not the CPG2 enzyme, it underscores the involvement of "CpG" related biology in inflammation. Further research is needed to determine if CPG2 or related carboxypeptidase activity plays a direct or indirect role in specific inflammatory pathways that could be targeted by inhibitors.

The known activity of bacterial CPG2 in cleaving glutamate-containing compounds ontosight.aimsu.runih.gov raises the possibility of its interaction with a wider range of endogenous substrates beyond folates and methotrexate. Identifying these potential novel substrates in different biological contexts could reveal previously unknown physiological or pathophysiological roles of enzymes with similar activity in humans. Although human CPG2 analogs with the same folate-cleaving activity as the bacterial enzyme are not known to exist taylorandfrancis.commdpi.com, the broader family of carboxypeptidases in humans might share some substrate specificities or be involved in related pathways. Investigating the substrate promiscuity of bacterial CPG2 and searching for human enzymes with overlapping substrate profiles could uncover new biological processes where carboxypeptidase activity is relevant.

Elucidating the three-dimensional structure of CPG2 and its active site has been instrumental in understanding its catalytic mechanism and informing the design of inhibitors. nih.govresearchgate.netrcsb.org The crystal structure of Pseudomonas sp. CPG2 has been determined, revealing a dimeric zinc-dependent exopeptidase with two active sites. nih.govrcsb.org Structural studies have shown homology between the CPG2 catalytic domain and other zinc-dependent exopeptidases. nih.govrcsb.org Continued structural and mechanistic studies, potentially including co-crystallization with various substrates or inhibitors, could provide deeper insights into substrate recognition and catalytic turnover, facilitating the design of more potent and selective inhibitors. researchgate.net

The development of novel CPG2 inhibitors requires a thorough understanding of its kinetic properties and substrate preferences. Studies have characterized the activity of CPG2 using substrates like methotrexate and para-aminobenzoyl-glutamate (pAB-E). msu.runih.gov Comparative studies with other folate-degrading enzymes have highlighted differences in substrate specificity and metal dependence. Future research could involve high-throughput screening of compound libraries against CPG2 to identify novel inhibitor scaffolds and characterize their binding kinetics and mechanisms of inhibition. Furthermore, investigating the impact of potential inhibitors on CPG2 activity towards a broader range of potential substrates could help assess their selectivity and off-target effects.

Q & A

Q. What are the key structural and functional characteristics of CPG2 relevant to inhibitor design?

CPG2 (Carboxypeptidase G2) is a zinc-dependent metalloenzyme that hydrolyzes glutamate from folate analogs, making it critical in regulating cellular folate metabolism. Structurally, it contains a catalytic domain with a conserved zinc-binding motif (His-X-Glu-X-X-His) essential for substrate recognition and cleavage . Researchers should prioritize crystallography studies to map active-site interactions and mutagenesis assays to validate residue-specific contributions to enzymatic activity .

Q. How does CPG2 inhibition impact folate metabolism in preclinical cancer models?

CPG2 inhibitors block the enzymatic cleavage of folate analogs, leading to intracellular folate depletion and impaired nucleotide synthesis. Methodologically, researchers should use in vitro cell viability assays (e.g., MTT) paired with HPLC-based folate quantification in cancer cell lines (e.g., HT-1080 fibrosarcoma) to correlate inhibitor efficacy with folate levels .

Q. What experimental models are suitable for studying CPG2's role in synaptic plasticity?

CPG2 regulates glutamate receptor internalization in neurons, affecting synaptic strength. Researchers should employ primary neuronal cultures or CPG2-knockout mice, combined with electrophysiological recordings (e.g., patch-clamp) and immunocytochemistry to quantify AMPA receptor trafficking .

Advanced Research Questions

Q. How can researchers address discrepancies in CPG2 inhibition efficacy across experimental models?

Contradictory results (e.g., variable IC₅₀ values in cell-based vs. enzyme assays) may arise from differences in assay conditions (e.g., pH, cofactors) or off-target effects. To resolve this:

  • Perform in vitro enzymatic assays under standardized conditions (pH 7.4, 25°C, 10 μM Zn²⁺) .
  • Use RNAi-mediated CPG2 knockdown as a control to isolate inhibitor-specific effects .
  • Apply meta-analysis frameworks to reconcile data from heterogeneous studies (e.g., PRISMA guidelines) .

Q. What methodological considerations are critical when assessing CPG2's role in bipolar disorder pathogenesis?

CPG2 mutations linked to bipolar disorder disrupt synaptic receptor recycling. Advanced approaches include:

  • Patient-derived iPSC neurons : Compare receptor internalization kinetics between wild-type and mutant CPG2 lines using time-lapse imaging .
  • PKA activity modulation : Test if CPG2 inhibitor efficacy is altered by PKA activators (e.g., forskolin) to probe pathway interactions .
  • Multi-omics integration : Combine proteomics (CPG2 interactome) and transcriptomics (RNA-seq of postmortem brain tissues) to identify disease-relevant networks .

Q. How can researchers optimize assay conditions for high-throughput screening of CPG2 inhibitors?

  • Substrate selection : Use fluorescent folate analogs (e.g., methotrexate-FITC) for real-time kinetic readouts .
  • Zinc chelation controls : Include EDTA in control wells to confirm zinc-dependent activity .
  • Dose-response validation : Apply the Hill equation to calculate IC₅₀ values and assess cooperativity .

Methodological Frameworks for Rigorous Inquiry

Q. What statistical approaches are recommended for analyzing dose-dependent CPG2 inhibition data?

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism (four-parameter logistic model).
  • ANOVA with post-hoc tests : Compare inhibitor efficacy across multiple cell lines or conditions.
  • Power analysis : Ensure sample sizes are sufficient (α=0.05, β=0.2) to detect ≥20% changes in enzyme activity .

Q. How can researchers leverage PICO/FINER frameworks to design this compound studies?

  • PICO :
  • Population : HT-1080 cancer cells (folate-dependent).
  • Intervention : this compound (e.g., HY-70003 at 10 μM).
  • Comparison : Untreated vs. methotrexate-treated controls.
  • Outcome : Folate depletion (HPLC) and apoptosis (Annexin V assay) .
    • FINER : Ensure the study is feasible (lab resources), novel (unexplored CPG2 mutations), and ethically compliant (animal protocols) .

Data Interpretation and Validation

Q. How should contradictory findings about CPG2's antitumor activity be resolved?

  • Systematic review : Aggregate data from in vivo xenograft studies to assess tumor growth inhibition variability.
  • Mechanistic validation : Use CRISPR-Cas9 to restore CPG2 activity in resistant models and test inhibitor response .

Q. What steps ensure reproducibility in this compound studies?

  • Material standardization : Store inhibitors at -20°C in anhydrous DMSO to prevent hydrolysis .
  • Protocol sharing : Publish detailed methods (e.g., enzyme assay buffers) via platforms like Protocols.io .
  • Blinded analysis : Assign independent researchers to quantify Western blot/imaging data .

Tables for Key Parameters

Parameter Recommendation Source
This compound Storage-20°C in anhydrous DMSO
Enzyme Assay pH7.4 (±0.1) with 10 μM Zn²⁺
IC₅₀ ValidationHill equation with R² ≥0.95
In Vivo ModelHT-1080 xenografts in nude mice

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.